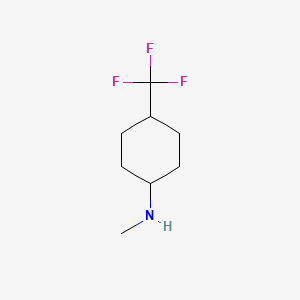

N-methyl-4-(trifluoromethyl)cyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h6-7,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUODNYZDCDMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) under specific reaction conditions, including the presence of a radical initiator and appropriate solvents.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity. The exact industrial methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-(trifluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-methyl-4-(trifluoromethyl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity of drug molecules, making this compound a valuable intermediate in drug discovery .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for fluorinated compounds .

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- N-Benzyl vs.

- Trifluoromethyl vs. Trifluoroethoxy : The ether oxygen in increases polarity, likely improving aqueous solubility but reducing membrane permeability relative to the CF₃ group.

Stereochemical and Positional Isomerism

- Cis vs. Trans Isomers : trans-4-(trifluoromethyl)cyclohexan-1-amine () exhibits distinct physicochemical behavior compared to cis isomers, such as melting points and reactivity in urea-forming reactions ().

Notes

Data Limitations : Solubility and toxicity data for many analogs (e.g., ) are incomplete, necessitating further experimental validation.

Stereochemical Sensitivity : Isomeric purity (e.g., ) is critical for biological activity but is often underspecified in commercial samples.

Functional Group Interplay : Substituent position (CF₃ at 2- vs. 4-position) and linkage (amine vs. ether) profoundly impact physicochemical and bioactive profiles.

Biological Activity

N-methyl-4-(trifluoromethyl)cyclohexan-1-amine is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of a trifluoromethyl group into cyclohexylamine derivatives. Various methods have been developed for this purpose, including nucleophilic substitution reactions and electrophilic fluorination techniques. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethanesulfonic anhydride, which react under controlled conditions to yield the desired compound.

This compound exhibits biological activity primarily through its interaction with specific biological targets. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to penetrate cellular membranes more effectively. This characteristic is crucial for its activity against various cellular pathways.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The compound induced apoptosis in these cells, characterized by increased DNA fragmentation and modulation of key apoptotic markers such as Bcl-2 and P53 .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HCT-116 | 10.0 | Cell cycle arrest |

| HepG2 | 15.0 | DNA fragmentation |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclohexane ring and the position of the trifluoromethyl group significantly influence biological activity. For example, variations in the alkyl substituents on the nitrogen atom can enhance or diminish cytotoxic effects, suggesting that further optimization could yield more potent analogs .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Activity : A study demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism involved downregulation of CDK4 and upregulation of pro-apoptotic genes, confirming its potential as a therapeutic agent .

- Neuroprotective Effects : In another investigation, this compound exhibited neuroprotective properties in models of neurodegenerative diseases. It was found to inhibit histone deacetylase activity, which is crucial for maintaining neuronal health .

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound suggests favorable characteristics for drug development:

- Absorption : High permeability across biological membranes due to lipophilicity.

- Metabolism : Moderate metabolic stability with potential for further optimization.

- Toxicity : Preliminary toxicity assessments indicate a low risk at therapeutic doses.

Q & A

Q. What are the optimized synthetic routes for N-methyl-4-(trifluoromethyl)cyclohexan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves methylating 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃) in solvents like dichloromethane or THF . Yield optimization requires careful control of stoichiometry (1.2–1.5 eq methylating agent), temperature (0–25°C), and reaction time (4–12 hrs). Competing side reactions, such as over-methylation or solvent nucleophilic interference, can reduce efficiency. Parallel purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR (e.g., δ ~2.8 ppm for N–CH₃, δ −60 ppm for CF₃ in ¹⁹F NMR) confirms structure and purity .

- Mass Spectrometry : ESI+ or EI-MS validates molecular weight (m/z 207.24) .

- X-ray Crystallography : SHELXL refinement resolves stereochemistry and crystal packing, though the bicyclic system may require low-temperature data collection to minimize disorder .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The CF₃ group enhances lipophilicity (logP ~2.5) and metabolic stability while reducing basicity of the adjacent amine (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs). This is attributed to fluorine’s strong electron-withdrawing effect, which also rigidifies the cyclohexane ring via steric and electronic effects .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound for chiral studies?

- Chiral Chromatography : Use Chiralpak® IA/IB columns with n-hexane/isopropanol (90:10) mobile phase.

- Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer .

- Diastereomeric Salt Formation : Tartaric acid or camphorsulfonic acid derivatives enable crystallization-based separation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 10–100 µM) may arise from assay conditions (e.g., serum protein binding) or impurity profiles. Validate using:

- High-Throughput Screening : Dose-response curves across multiple cell lines (e.g., HeLa, MCF-7).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Continuous Flow Systems : Improve mixing and temperature control for methylation steps.

- In-line Analytics : PAT tools (e.g., ReactIR) monitor ee in real-time during chiral separation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.